molecular formula C18H22N4O5S B2977089 3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 851862-61-8

3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2977089
CAS No.: 851862-61-8
M. Wt: 406.46
InChI Key: FRDVXZWEHKUMAY-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly for investigating novel therapeutic agents. Its structure incorporates a 1,3,4-oxadiazole scaffold, a heterocyclic ring system well-documented for its broad pharmacological potential. This scaffold is known to interact with various biological targets and is a privileged structure in the development of anticancer agents, as it can inhibit key enzymes involved in cell proliferation, such as thymidylate synthase, topoisomerase II, and telomerase . The molecule is further functionalized with a 3,4-dimethoxybenzamide group, which can influence its binding affinity and selectivity, and a linker featuring a thioether and a pyrrolidin-1-yl moiety. The presence of the pyrrolidine ring, a common feature in bioactive molecules, may contribute to interactions with various enzymatic targets. This specific combination of pharmacophores makes the compound a valuable tool for researchers exploring structure-activity relationships (SAR), particularly in the context of enzyme inhibition and the development of targeted therapies. Researchers can utilize this high-purity compound to probe its mechanism of action, identify its molecular targets, and evaluate its efficacy in various in vitro biological assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,4-dimethoxy-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-25-13-6-5-12(9-14(13)26-2)17(24)19-10-15-20-21-18(27-15)28-11-16(23)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDVXZWEHKUMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the pyrrolidinyl group: The oxadiazole intermediate is then reacted with a pyrrolidin-2-one derivative to introduce the pyrrolidinyl group.

    Formation of the benzamide core: The final step involves coupling the oxadiazole-pyrrolidinyl intermediate with 3,4-dimethoxybenzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield a dihydro-oxadiazole derivative.

    Substitution: The methoxy groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro-oxadiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Biological Studies: The compound can be used to study the effects of oxadiazole derivatives on various biological pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific application. Generally, compounds with oxadiazole rings are known to interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The presence of the pyrrolidinyl group may enhance binding affinity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Reference
Target Compound 1,3,4-Oxadiazole - 3,4-Dimethoxybenzamide
- (2-Oxo-2-pyrrolidinyl)ethylthio
Not explicitly stated N/A
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - 4-Methoxyphenylmethyl
- Benzyl(methyl)sulfamoylbenzamide
Antifungal (C. albicans TrxR inhibitor)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - Furan-2-yl
- Cyclohexyl(ethyl)sulfamoylbenzamide
Antifungal (C. albicans TrxR inhibitor)
Compound 45 () Benzamide - (3-Methyl-1,2,4-oxadiazol-5-yl)methylthio
- 3,5-Dichloropyridinylaminoethyl
Cancer, viral infections
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) 1,3,4-Thiadiazole - Piperidinylethylthio
- Varied benzamide substituents
Acetylcholinesterase inhibition
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 4,5-Dihydro-1,3,4-oxadiazole - 5-Thioxo group
- Chlorobenzamide
Not specified (structural focus)
1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide 1,3,4-Oxadiazole - 5-Chlorothiophen-2-yl
- Piperidine-carboxamide
Not specified (structural focus)

Structural and Functional Differences

  • Heterocyclic Core Variations: The target compound and LMM5/LMM11 share the 1,3,4-oxadiazole core, which is replaced by a 1,3,4-thiadiazole in ’s derivatives. Compound 45 () and the target compound both feature oxadiazole-thioether linkages, but the former includes a 1,2,4-oxadiazole variant, which may confer different conformational flexibility .
  • The pyrrolidinone moiety in the target compound differs from LMM11’s furan ring, which is less basic and may reduce interactions with charged enzymatic residues . In ’s compound 9, the piperidine-carboxamide substituent introduces a bulky, flexible group that could affect binding pocket accommodation compared to the target’s pyrrolidinone .
  • ’s thiadiazole derivatives inhibit acetylcholinesterase, highlighting how minor core modifications (S vs. O/N) can shift therapeutic targets entirely .

Research Findings and Implications

  • Antifungal Potential: The structural resemblance to LMM5/LMM11 suggests the target compound could inhibit TrxR, but its dimethoxy group may require validation for potency and selectivity .
  • Therapeutic Versatility : Compounds like ’s analogs demonstrate that oxadiazole-thioether scaffolds are adaptable to diverse targets (e.g., cancer, viral infections) through strategic substituent modifications .
  • Physicochemical Properties: The pyrrolidinone and dimethoxy groups likely improve solubility and bioavailability compared to less-polar analogs (e.g., ’s chloro derivative) .

Biological Activity

3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is C24H28N4O4, with a molecular weight of 436.512 g/mol. Its structure includes a benzamide moiety substituted with methoxy groups and an oxadiazole ring linked to a pyrrolidine derivative. This structural complexity suggests multiple sites for biological interaction.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:

CompoundActivityReference
Compound AIC50 < 10 µM against A431 cells
Compound BInduces apoptosis in Jurkat cells
Compound CInhibits tumor growth in vivo

The structure–activity relationship (SAR) analysis shows that the presence of the oxadiazole and methoxy substituents enhances cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The compound may also display antimicrobial properties. Similar thiazole and oxadiazole derivatives have been reported to inhibit bacterial growth effectively:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

These findings suggest that modifications to the benzamide structure can lead to enhanced antimicrobial efficacy.

The proposed mechanism for the biological activity of 3,4-dimethoxy-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways leading to increased cell death.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their therapeutic potential against oxidative stress-related diseases.

Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives including our compound showed promising results in inhibiting the proliferation of human cancer cell lines (A431 and Jurkat). The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent.

Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial properties further.

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